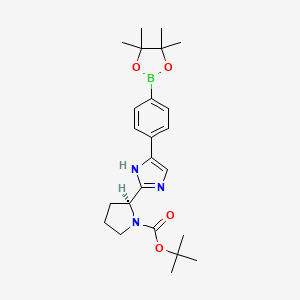

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1007882-12-3

Cat. No.: VC2680175

Molecular Formula: C24H34BN3O4

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007882-12-3 |

|---|---|

| Molecular Formula | C24H34BN3O4 |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-14-8-9-19(28)20-26-15-18(27-20)16-10-12-17(13-11-16)25-31-23(4,5)24(6,7)32-25/h10-13,15,19H,8-9,14H2,1-7H3,(H,26,27)/t19-/m0/s1 |

| Standard InChI Key | UFFNRFDGLUNWDL-IBGZPJMESA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structure

Basic Information

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex heterocyclic compound that serves as an important building block in pharmaceutical synthesis. This compound is identified by CAS number 1007882-12-3 and possesses several distinctive structural elements that contribute to its utility .

| Property | Information |

|---|---|

| CAS Number | 1007882-12-3 |

| Molecular Formula | C₂₄H₃₄BN₃O₄ |

| Molecular Weight | 439.36 g/mol |

| Physical State | White to off-white solid |

| Storage Recommendation | 4°C |

| Typical Purity | ≥95% |

Structural Components

The compound features several key structural elements that define its chemical identity and reactivity:

-

A phenyl ring substituted with a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

-

An imidazole moiety at position 5 connected to the phenyl ring

-

A pyrrolidine ring with (S) stereochemistry at the C2 position

-

A tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen

The (S) stereochemistry at the pyrrolidine C2 carbon is a critical feature that determines the compound's three-dimensional structure and potential biological activity .

Physicochemical Properties

The compound exhibits physiochemical properties that influence its handling, storage, and application in synthetic processes:

| Parameter | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 76.68 |

| LogP | 4.4479 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

These properties indicate moderate lipophilicity and potential for membrane permeability, important considerations for drug development applications .

Synthesis Methods

Multi-Step Synthetic Pathway

The synthesis of (s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves a multi-step process. A detailed procedure from the literature is outlined below :

Step 1: 2-Bromo-l-(4-bromophenyl)ethanone (100 g) is dissolved in toluene (1000 ml) at 25-30°C and stirred for 10 minutes.

Step 2: (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (100.67 g) and diisopropylethylamine (106.53 g) are added to the reaction mixture at 25-30°C. The reaction is heated to 50-55°C and maintained for 4 hours.

Step 3: After cooling to 25-30°C, aqueous sodium bicarbonate solution is added and stirred for 15 minutes. The layers are separated, and the organic phase is washed with aqueous sodium chloride solution.

Step 4: Ammonium acetate (277.3 g) is added to the organic layer at 25-30°C. The mixture is heated to 90-95°C and stirred for 16 hours, facilitating imidazole ring formation.

Step 5: The reaction mixture is diluted with ethyl acetate (300 ml) and water (700 ml), stirred, and the layers separated. The organic layer is washed with aqueous sodium bicarbonate.

Step 6: After solvent removal under reduced pressure, the residue is co-distilled with cyclohexane. The material is then treated with cyclohexane (400 ml) and water (25 ml), stirred for 90 minutes at 25-30°C.

Step 7: The precipitated solid is filtered, washed with cyclohexane, and dried to yield the target compound .

Alternative Synthetic Approaches

Alternative methods for synthesizing this compound may involve:

-

Direct borylation of a bromo-substituted precursor using bis(pinacolato)diboron with palladium catalysis

-

Miyaura borylation reactions to install the boronic acid pinacol ester group

-

Construction of the imidazole ring through different cyclization methods involving appropriately substituted precursors

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound has significant applications in pharmaceutical research, particularly as a building block for developing complex drug candidates. Its value stems from several structural features:

-

The boronic acid pinacol ester group enables selective cross-coupling reactions

-

The imidazole moiety is a privileged structure in medicinal chemistry with desirable hydrogen bonding properties

-

The stereochemically defined pyrrolidine provides a rigid scaffold important for target binding

-

The Boc protecting group allows for controlled deprotection and further functionalization

Antiviral Drug Development

Research indicates that the compound serves as a key intermediate in the development of HCV NS5A inhibitors for treating Hepatitis C virus infections. The specific arrangement of heterocyclic elements contributes to potential binding with viral targets .

In one documented application, derivatives containing the imidazole-pyrrolidine motif have shown promising activity against HCV with EC50 values in the picomolar range, representing significant improvement over earlier generation compounds .

Additional Therapeutic Applications

Beyond antiviral applications, compounds containing the imidazole-pyrrolidine scaffold have demonstrated activity in several therapeutic areas:

-

Cholinesterase inhibitors for potential Alzheimer's disease treatment

-

Antimicrobial and antifungal agents

Chemical Reactivity and Transformations

Suzuki-Miyaura Coupling Reactions

The boronic acid pinacol ester functional group makes this compound particularly valuable for Suzuki coupling reactions. Typical reaction conditions include:

| Component | Typical Condition |

|---|---|

| Catalyst | Pd(PPh3)4 or other Pd(0) catalysts |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent System | DME/H2O, THF/H2O, or dioxane/H2O |

| Temperature | 80-90°C |

| Reaction Time | 4-8 hours |

These reactions allow for the creation of carbon-carbon bonds under relatively mild conditions, enabling the synthesis of more complex molecules .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed to expose the pyrrolidine nitrogen for further functionalization:

-

Using trifluoroacetic acid (TFA) in dichloromethane

-

Using hydrogen chloride in dioxane

For example, literature describes treating tert-butyl compounds with 4N HCl in dioxane for two hours at room temperature to achieve complete deprotection .

Functionalization of the Imidazole Ring

The imidazole ring offers additional sites for potential functionalization:

-

N-alkylation at the imidazole nitrogen

-

C-H activation at available positions

-

Metalation and subsequent electrophilic quenching

-

Coordination with transition metals through the imidazole nitrogen

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for this particular compound is limited in the search results, expected key analytical signatures would include:

¹H NMR Spectroscopy:

-

tert-Butyl group: singlet at approximately δ 1.4 ppm (9H)

-

Pyrrolidine ring protons: multiple signals between δ 1.8-4.5 ppm

-

Tetramethyl dioxaborolane: singlet at approximately δ 1.3 ppm (12H)

-

Imidazole ring protons: signals at approximately δ 7.0-8.0 ppm

-

Phenyl ring protons: signals at approximately δ 7.5-8.0 ppm

Mass Spectrometry:

-

Expected molecular ion peak [M+H]⁺ at m/z 440

-

Characteristic fragmentation patterns including Boc group loss

Chromatographic Analysis

HPLC and TLC are typically employed for purity assessment and reaction monitoring. Common solvent systems for TLC analysis include ethyl acetate/hexanes mixtures at various ratios .

| Hazard Statement | Precautionary Statement |

|---|---|

| H302, H315, H319, H335 | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |

These classifications indicate potential for eye and skin irritation, as well as respiratory system effects if inhaled .

Structure-Activity Relationships

Critical Structural Features

Several structural elements contribute to the compound's utility in drug development:

-

The stereochemistry at the C2 position of the pyrrolidine ring is crucial for proper spatial orientation in target binding

-

The imidazole ring provides hydrogen bonding capabilities and serves as a privileged structure in medicinal chemistry

-

The boronic acid pinacol ester group enables selective coupling reactions for library generation

-

The Boc protection allows for controlled downstream functionalization

Derivative Structures

Related structures that demonstrate the versatility of this scaffold include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume